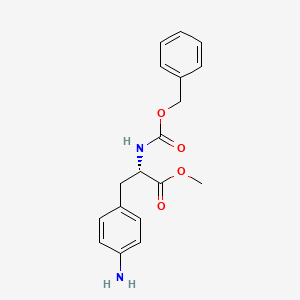
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features an amino group, a benzyloxycarbonyl-protected amine, and a methyl ester, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-3-(4-aminophenyl)-2-aminopropanoic acid.
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amine.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the protection and esterification reactions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous analytical methods such as HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts for deprotection.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amines or other functionalized derivatives.
Scientific Research Applications
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 3-(4-nitrophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: Similar structure but with a nitro group instead of an amino group.
(S)-Methyl 3-(4-hydroxyphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: Contains a hydroxy group instead of an amino group.
Uniqueness
(S)-Methyl 3-(4-aminophenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its specific combination of functional groups, which provides versatility in chemical reactions and applications in various fields of research.
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl (2S)-3-(4-aminophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H20N2O4/c1-23-17(21)16(11-13-7-9-15(19)10-8-13)20-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12,19H2,1H3,(H,20,22)/t16-/m0/s1 |
InChI Key |
WYCXRVYXTISOPH-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)N)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















